molecular formula C21H20N2O4S B5121817 N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide

Katalognummer B5121817
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: WEHLRVOHKLSGOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 protein. RAC1 is a member of the Rho family of small GTPases, which are involved in the regulation of various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has been shown to have potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders.

Wirkmechanismus

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide works by binding to the RAC1 protein and inhibiting its activity. RAC1 is a small GTPase that cycles between an active GTP-bound state and an inactive GDP-bound state. This compound prevents RAC1 from binding to GTP, thereby blocking its activation and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound inhibits the activation of RAC1, which in turn inhibits the activation of downstream signaling pathways involved in cell migration, proliferation, and differentiation. In addition, this compound has been shown to regulate the contractility of smooth muscle cells in the cardiovascular system. Furthermore, this compound has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for RAC1, which allows for the investigation of the role of RAC1 in various cellular processes. However, there are also limitations to the use of this compound in laboratory experiments. For example, this compound may have off-target effects on other proteins or signaling pathways. In addition, the efficacy of this compound may vary depending on the cell type or experimental conditions.

Zukünftige Richtungen

There are several future directions for the use of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide in scientific research. One direction is the investigation of the role of RAC1 in cancer metastasis and the development of novel cancer therapies targeting RAC1. Another direction is the study of the role of RAC1 in cardiovascular disease, particularly in the regulation of blood pressure and vascular tone. Furthermore, the neuroprotective effects of this compound suggest that it may have potential therapeutic applications in neurological disorders. Finally, the development of more specific and potent inhibitors of RAC1 may lead to the development of more effective therapies for a variety of diseases.

Synthesemethoden

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide involves several steps, including the reaction of 4-[(ethylamino)sulfonyl]aniline with 2-phenoxybenzoyl chloride, followed by purification and characterization of the product. The final compound is obtained as a white powder with a purity of greater than 98%.

Wissenschaftliche Forschungsanwendungen

N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that RAC1 may be a potential target for cancer therapy. In addition, this compound has been used to study the role of RAC1 in cardiovascular disease, where it has been shown to regulate the contractility of smooth muscle cells. Furthermore, this compound has been used to investigate the role of RAC1 in neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-2-22-28(25,26)18-14-12-16(13-15-18)23-21(24)19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHLRVOHKLSGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.